Prolylarginine
Overview
Description
Pro-Arg is a dipeptide formed from L-proline and L-arginine residues. It has a role as a metabolite. It derives from a L-proline and a L-asparagine.
Mechanism of Action
Target of Action
Prolylarginine, as a compound containing proline and arginine residues, may interact with targets associated with the metabolism of these amino acids. The primary targets include proline dehydrogenase/proline oxidase (PRODH/POX) and arginase , which are involved in the degradation of proline and arginine, respectively .
Mode of Action
This compound’s mode of action is likely tied to the metabolic pathways of proline and arginine. PRODH/POX, a mitochondrial flavin-dependent enzyme, converts proline into ∆1-pyrroline-5-carboxylate (P5C), transferring electrons to the electron transport chain to produce ATP or directly reduce oxygen, producing reactive oxygen species (ROS) that induce apoptosis/autophagy . Arginine, on the other hand, is metabolized into ornithine, proline, and nitric oxide, playing a crucial role in various cellular functions .
Biochemical Pathways
This compound may affect several biochemical pathways. The degradation of proline by PRODH/POX can drive apoptosis, autophagy, or survival, depending on the metabolic context . Arginine metabolism, on the other hand, can stimulate cell proliferation and physiological function through β-catenin and mTOR pathways . Arginine is also metabolized into ornithine, proline, and nitric oxide, which have significant biological importance .
Pharmacokinetics
Arginine and its salts are known to enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce the viscosity of high concentration protein formulations . These properties may impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the roles of proline and arginine in cellular processes. For instance, proline degradation by PRODH/POX can drive apoptosis, autophagy, or survival . Arginine and its metabolites can stimulate cell proliferation, differentiation, and physiological function .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of certain lipids can counteract the membrane-disruptive effects of arginine-rich peptides . Additionally, the availability of proline and arginine for their respective metabolic pathways can be influenced by factors such as the rate of glycolysis, the tricarboxylic acid (TCA) cycle, and the urea cycle .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSRTLZAJHSIK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178887 | |
Record name | Prolylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-74-8 | |
Record name | L-Prolyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2418-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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